molecular formula C9H12N2 B11924490 3-Phenylazetidin-3-amine

3-Phenylazetidin-3-amine

Cat. No.: B11924490
M. Wt: 148.20 g/mol
InChI Key: GCZVXMPQTCSBJC-UHFFFAOYSA-N
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Description

3-Phenylazetidin-3-amine is an organic compound with the molecular formula C9H12N2 It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with ethylenediamine under specific conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide and requires controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.

Scientific Research Applications

3-Phenylazetidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Phenylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Azetidine: The parent compound of the azetidine family, lacking the phenyl group.

    2-Phenylazetidine: A similar compound with the phenyl group attached to a different position on the azetidine ring.

    3-Phenylazetidine: Another related compound with slight structural variations.

Uniqueness: 3-Phenylazetidin-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group and amine functionality make it a versatile compound for various applications, distinguishing it from other azetidine derivatives.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-phenylazetidin-3-amine

InChI

InChI=1S/C9H12N2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2

InChI Key

GCZVXMPQTCSBJC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)N

Origin of Product

United States

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